3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol
Description
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)8-4-5-12(11(6-8)17(19)20)21-10-3-1-2-9(18)7-10/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQREMUJQBFPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290478 | |
| Record name | 3-[2-nitro-4-(trifluoromethyl)phenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71626-84-1 | |
| Record name | NSC68885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[2-nitro-4-(trifluoromethyl)phenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 3 2 Nitro 4 Trifluoromethyl Phenoxy Phenol
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For 3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol (Molecular Formula: C₁₃H₈F₃NO₄), the exact molecular weight is 299.0354 g/mol . Various mass spectrometric methods provide complementary information.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint.
For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 299. The subsequent fragmentation is dictated by the compound's structure, which includes two aromatic rings linked by an ether, a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a hydroxyl group (-OH).
Key predicted fragmentation pathways include:
Loss of Nitro Group: Aromatic nitro compounds commonly lose •NO₂ (mass loss of 46) or •NO (mass loss of 30). nih.govresearchgate.netresearchgate.net This would result in fragment ions at m/z 253 and m/z 269, respectively.
Ether Bond Cleavage: Cleavage of the C-O-C ether linkage is a dominant fragmentation pathway for diphenyl ethers. miamioh.edunih.gov This would generate ions corresponding to the two substituted phenyl moieties.
Loss of Trifluoromethyl Group: The stable •CF₃ radical can be lost, leading to a fragment ion at m/z 230.
Sequential Losses: Fragments often undergo further decomposition, such as the loss of carbon monoxide (CO, mass loss of 28) from phenolic fragments. nih.gov
Table 1: Predicted Key Fragments in the EI-MS Spectrum of this compound
| m/z Value | Predicted Fragment Ion | Corresponding Neutral Loss |
| 299 | [C₁₃H₈F₃NO₄]⁺• (Molecular Ion) | - |
| 269 | [C₁₃H₈F₃NO₃]⁺• | •NO |
| 253 | [C₁₃H₈F₃O₂]⁺ | •NO₂ |
| 230 | [C₁₂H₈NO₄]⁺ | •CF₃ |
| 162 | [C₇H₄F₃O]⁺ | •C₆H₄NO₃ |
| 139 | [C₆H₅NO₃]⁺• | •C₇H₃F₃O |
LC-MS is a powerful technique for analyzing polar, thermally sensitive, or high molecular weight compounds that are not suitable for gas chromatography. Given the polar phenolic and nitro groups, this compound is well-suited for LC-MS analysis. nih.gov
Electrospray ionization (ESI) is the most probable ionization method. Due to the acidic nature of the phenolic hydroxyl group, ESI in negative ion mode is particularly effective, leading to the formation of a prominent deprotonated molecule [M-H]⁻. researchgate.netresearchgate.netmdpi.com This would be observed at an m/z of 298.
Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), a secondary fragmentation pattern is generated. This pattern for nitroaromatic compounds often involves the characteristic loss of NO and NO₂. nih.govresearchgate.net
Table 2: Typical Parameters for LC-MS Analysis
| Parameter | Typical Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, often with a formic acid modifier. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion | [M-H]⁻ at m/z 298 |
| Key Product Ions | Fragments resulting from losses of NO, NO₂, and other neutral molecules. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of polar compounds like phenols can be problematic, often resulting in poor peak shape and low sensitivity due to interactions with the GC column. researchgate.net
To overcome these issues, derivatization is commonly employed. The acidic phenolic proton is replaced with a non-polar group, which increases volatility and thermal stability. nih.govmdpi.com Common derivatizing agents for phenols include silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net
After derivatization with MTBSTFA, the resulting silyl ether would have a significantly higher molecular weight. The mass spectrum would be characterized by the molecular ion and a prominent fragment corresponding to the loss of the t-butyl group ([M-57]⁺), which is a hallmark of this derivative. researchgate.net
Table 3: Typical Parameters for GC-MS Analysis (with Derivatization)
| Parameter | Typical Condition |
| Derivatizing Agent | MTBSTFA or similar silylating agent. researchgate.net |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions
For this compound, an X-ray diffraction study would elucidate:
Molecular Conformation: The dihedral angle between the two phenyl rings, which defines the molecule's twist around the central ether linkage.
Intermolecular Interactions: The primary interactions stabilizing the crystal would likely be strong hydrogen bonds and π-π stacking. The phenolic -OH group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the ether linkage can act as acceptors. rsc.org This network of interactions is crucial for understanding the solid-state packing. nih.gov
Crystallographic Data: The crystal system, space group, and unit cell dimensions would be determined, providing a unique fingerprint of the crystalline form.
Table 4: Crystallographic Data Obtainable from X-ray Diffraction
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z Value | Number of molecules per unit cell |
| Hydrogen Bond Geometry | Distances (Å) and angles (°) of O-H···O interactions. rsc.org |
| π-π Stacking | Centroid-to-centroid distances and slip angles between rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The spectrum is sensitive to the extent of conjugation and the presence of chromophores and auxochromes in a molecule.
The structure of this compound contains several features that influence its UV-Vis spectrum: two phenyl rings, a nitro group (-NO₂), a hydroxyl group (-OH), and an ether oxygen. The phenyl rings and the nitro group are strong chromophores. The hydroxyl and ether groups act as auxochromes, modifying the absorption maxima (λₘₐₓ) and intensity.
The extensive conjugation across the diphenyl ether system, enhanced by the electron-withdrawing nitro and trifluoromethyl groups and the electron-donating hydroxyl group, is expected to result in absorption bands at longer wavelengths (a bathochromic or red shift) compared to simple benzene. Nitrophenols are known to be colored (typically yellow) because their absorption spectrum tails into the visible region. rsc.org
A key feature of phenols in UV-Vis spectroscopy is the effect of pH. In a basic solution, the acidic proton of the hydroxyl group is removed to form a phenolate (B1203915) anion. This deprotonation increases the electron-donating ability of the oxygen, enhances the conjugation of the system, and causes a significant bathochromic shift of the λₘₐₓ. researchgate.netnih.govnih.govresearchgate.net For 4-nitrophenol, this shift moves the absorption peak from ~317 nm in acidic solution to ~400 nm in basic solution, accompanied by a color change from colorless to intense yellow. nih.gov A similar effect is anticipated for the title compound.
Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ)
| Condition | Predicted λₘₐₓ Range (nm) | Expected Observation |
| Neutral/Acidic | 310 - 340 | Absorption primarily in the UVA region. rsc.orgnih.gov |
| Basic (Alkaline) | 390 - 420 | Significant red shift due to phenolate formation. nih.govresearchgate.net |
Computational and Theoretical Investigations of 3 2 Nitro 4 Trifluoromethyl Phenoxy Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic structure and predict chemical behavior.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-electron systems. It is widely used to predict the optimized geometry and various molecular properties of organic compounds. For 3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), would be employed to determine the most stable conformation.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, while the LUMO would likely be centered on the electron-deficient nitrophenyl ring, influenced by the -NO2 and -CF3 groups. rjpn.org
Table 1: Predicted Molecular Properties from DFT Calculations for Structurally Similar Nitroaromatic Compounds
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 eV | Relates to chemical reactivity and stability mdpi.com |
Note: The data in this table are representative values based on DFT calculations for analogous nitrophenol and trifluoromethyl-substituted aromatic compounds, as specific data for the target molecule is not available in the cited literature.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative framework for quantum chemical calculations. The Hartree-Fock method is a foundational ab initio approach that solves the Schrödinger equation without empirical parameters but does not fully account for electron correlation. wikipedia.org MP2 is a post-Hartree-Fock method that includes electron correlation effects, offering higher accuracy for many systems.
A comparative analysis using HF and MP2 alongside DFT allows for a more comprehensive understanding of the molecule's properties. While HF calculations are computationally less expensive, they often provide less accurate geometries and energies compared to DFT and MP2, especially for systems with significant electron correlation. researchgate.net Studies on related molecules show that DFT (B3LYP) frequencies are often closer to experimental values than HF frequencies. researchgate.net Comparing results from these different levels of theory helps to validate the computational predictions and provides a range of expected values for the molecule's properties.
Prediction and Interpretation of Spectroscopic Data through Computational Models
Computational models are powerful tools for predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. For this compound, DFT calculations can predict the characteristic vibrational modes associated with its functional groups. mdpi.com
Key predicted vibrational frequencies would include:
O-H stretch of the phenolic group (~3500 cm⁻¹).
Aromatic C-H stretches (~3100-3000 cm⁻¹).
Asymmetric and symmetric NO₂ stretches (~1550 and 1350 cm⁻¹, respectively). mdpi.com
C-F stretches of the trifluoromethyl group (~1300-1100 cm⁻¹).
C-O-C ether stretches (~1250 cm⁻¹).
Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. mdpi.com The calculations would likely predict transitions corresponding to π → π* excitations within the aromatic rings and intramolecular charge transfer (ICT) transitions from the electron-donating phenol ring to the electron-accepting nitrophenyl ring. researchgate.net
Analysis of Electronic Effects and Charge Distribution within the Molecule
The distribution of electron charge within this compound is highly non-uniform due to the presence of strongly electron-withdrawing substituents. This charge distribution can be analyzed using several computational techniques.
Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide methods for assigning partial charges to each atom. These analyses would show significant negative charges on the oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group, as well as on the phenolic oxygen. hakon-art.comnih.gov Conversely, the nitrogen atom of the nitro group and the carbon atom of the trifluoromethyl group would carry positive charges.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP map would show negative potential (red/yellow) around the nitro, trifluoromethyl, and hydroxyl groups, indicating regions susceptible to electrophilic attack. mdpi.com Regions of positive potential (blue) would be found around the hydrogen atoms of the aromatic rings, highlighting sites for potential nucleophilic interaction. mdpi.com The charge distribution is significantly affected by the torsion angle of the nitro group relative to the phenyl ring. nih.govnih.gov
Table 2: Representative Calculated Atomic Charges for Functional Groups in Similar Nitroaromatic Molecules
| Atom/Group | Typical Calculated Charge (e) | Implication |
|---|---|---|
| Phenolic Oxygen | -0.6 to -0.8 | High electron density, H-bond acceptor |
| Nitro Group Oxygens | -0.4 to -0.6 (each) | High electron density, electrophilic sites mdpi.com |
| Nitro Group Nitrogen | +0.8 to +1.0 | Electron deficient |
| Trifluoromethyl Fluorines | -0.3 to -0.5 (each) | High electron density |
Note: This data is illustrative and based on charge distribution studies of molecules containing these functional groups. nih.govmdpi.com The exact values for the target compound would require specific calculations.
Computational Assessment of Regioselectivity in Chemical Reactions
Computational methods can predict the most likely sites for chemical reactions, a property known as regioselectivity. For electrophilic aromatic substitution on this compound, the outcome is governed by the combined electronic effects of the substituents on both rings.
The hydroxyl group on the first ring is a strong activating group and an ortho, para-director. The phenoxy group on the second ring is also an ortho, para-director, though weaker. In contrast, the nitro and trifluoromethyl groups are strong deactivating groups and meta-directors.
Computational analysis of regioselectivity often involves examining the energies of the intermediate sigma complexes (Wheland intermediates) for attack at different positions. nih.gov The position that leads to the most stable intermediate is the preferred site of reaction. rsc.org Alternatively, reactivity indices derived from conceptual DFT, such as Fukui functions, can be used to identify the most nucleophilic or electrophilic sites within the molecule. hakon-art.com For the phenol ring, electrophilic attack would be strongly favored at the positions ortho and para to the hydroxyl group. For the nitrophenyl ring, any electrophilic attack would be highly disfavored due to the deactivating groups, but if it were to occur, it would be directed to the positions meta to both the nitro and trifluoromethyl groups.
Supramolecular Interactions and Co-Crystallization Insights from Theoretical Models
Beyond the single molecule, theoretical models can provide insights into how molecules of this compound interact with each other and with other molecules to form larger structures, such as co-crystals. frontiersin.org These intermolecular interactions are critical in determining the crystal packing and physical properties of the solid state.
The primary interactions governing the supramolecular chemistry of this compound would be:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and it can form bonds with hydrogen bond acceptors, such as the oxygen atoms of the nitro group on a neighboring molecule. nih.gov
π-π Stacking: The electron-rich phenol ring can engage in stacking interactions with the electron-deficient nitrophenyl ring of an adjacent molecule. This donor-acceptor type of interaction is a significant force in the crystal packing of many aromatic compounds. rsc.org
Halogen Bonding and other weak interactions: While not a traditional halogen bond, interactions involving the electronegative fluorine atoms of the -CF3 group can also contribute to the stability of the crystal lattice.
Hydrogen Bonding Networks
Detailed research findings, including specific bond lengths, angles, and energies for hydrogen bonding networks involving this compound, are not available in the searched scientific literature. Therefore, a data table summarizing these parameters cannot be generated.
Charge-Transfer Complex Stabilization
Specific computational data on the stabilization of charge-transfer complexes involving this compound, such as interaction energies, electron donor-acceptor distances, and orbital analyses, could not be located in the reviewed sources. Consequently, a data table detailing these research findings cannot be compiled.
Advanced Research Applications and Future Directions for 3 2 Nitro 4 Trifluoromethyl Phenoxy Phenol
Role as a Synthetic Intermediate for Complex Chemical Architectures
The structural motifs present in 3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol make it a valuable precursor for the synthesis of more complex and potentially bioactive molecules. The diaryl ether core is a common feature in numerous natural products and synthetic pharmaceuticals. The presence of the nitro and trifluoromethyl groups further enhances its utility as a building block in medicinal chemistry and agrochemical synthesis.
The trifluoromethyl group is frequently incorporated into drug candidates to improve their metabolic stability, lipophilicity, and binding affinity to biological targets. The strong carbon-fluorine bonds are resistant to metabolic degradation, which can lead to a longer half-life for pharmaceuticals. The nitro group, a potent electron-withdrawing group, can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. This transformation is a common strategy in the synthesis of a wide array of compounds, including various dyes, pharmaceuticals, and other specialty chemicals.
The phenolic hydroxyl group offers another site for chemical modification, such as etherification or esterification, allowing for the attachment of other molecular fragments to build more intricate chemical structures. The strategic placement of these functional groups on the diaryl ether scaffold allows for a modular approach to the synthesis of novel compounds with diverse and potentially useful properties.
Table 1: Key Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Potential Synthetic Transformations | Applications in Complex Architectures |
| **Nitro Group (-NO₂) ** | Reduction to an amino group (-NH₂) | Introduction of nitrogen-containing heterocycles, amide bond formation, diazotization reactions. |
| Trifluoromethyl Group (-CF₃) | Generally stable, influences reactivity | Enhancement of metabolic stability, increased lipophilicity, modulation of electronic properties. |
| Phenolic Hydroxyl (-OH) | Etherification, esterification, O-alkylation | Attachment of pharmacophores, linking to polymer backbones, derivatization for property tuning. |
| Diaryl Ether Linkage (-O-) | Generally stable, provides structural core | Core scaffold for various bioactive molecules, imparts conformational flexibility. |
Application as a Model Compound for Studying Aromatic Substitution and Fluorinated Chemistry
The structure of this compound is well-suited for its use as a model compound in the study of fundamental chemical principles, particularly in the areas of nucleophilic aromatic substitution (SNAr) and the broader field of fluorinated chemistry.
The presence of a nitro group, a strong electron-withdrawing group, ortho to the ether linkage on one of the aromatic rings significantly activates that ring towards nucleophilic attack. This makes the compound an excellent substrate for investigating the mechanisms, kinetics, and scope of SNAr reactions. The trifluoromethyl group, also being electron-withdrawing, further influences the electronic properties of the aromatic system. By studying the reactions of this compound with various nucleophiles, researchers can gain valuable insights into the electronic and steric effects that govern SNAr reactions on complex, substituted aromatic systems.
Exploration in Material Science Research for Specific Chemical Functionalities
The unique combination of functional groups in this compound suggests its potential for exploration in material science. Fluorinated polymers, for instance, are known for their exceptional thermal stability, chemical resistance, and low surface energy. The incorporation of the trifluoromethyl group could impart some of these desirable properties to novel polymeric materials.
The phenolic hydroxyl group provides a reactive site for the incorporation of this molecule into polymer backbones, either as a monomer or as a pendant group. For example, it could be used in the synthesis of specialty poly(aryl ether)s. The presence of the trifluoromethyl and nitro groups would be expected to modify the physical and chemical properties of the resulting polymers, potentially leading to materials with tailored dielectric properties, enhanced thermal stability, or specific optical characteristics.
Development of Chemical Probes for Biochemical Investigations
The structural features of this compound also make it a candidate for derivatization into chemical probes for biochemical and biological studies. Fluorescent probes are essential tools for visualizing and quantifying biological molecules and processes in living systems.
The diaryl ether scaffold can be modified to create fluorophores that exhibit changes in their fluorescence properties in response to specific biological analytes or environmental conditions. The nitro group is known to be a fluorescence quencher in some molecular contexts. This property can be exploited in the design of "off-on" fluorescent probes, where the quenching effect of the nitro group is removed upon its reduction by specific enzymes or reducing agents present in a biological system, leading to an increase in fluorescence.
The trifluoromethyl group can enhance the photostability and cell permeability of a probe. Furthermore, the phenolic hydroxyl group provides a convenient point of attachment for recognition moieties that can target the probe to specific cellular compartments or biomolecules. By strategically combining these features, it is conceivable to develop novel fluorescent probes based on this scaffold for a variety of bioimaging applications.
Table 2: Potential Design Strategies for Chemical Probes Based on this compound
| Probe Design Strategy | Target Analyte/Process | Principle of Detection |
| Nitro Group Reduction | Reductive enzymes, hypoxia | Fluorescence "turn-on" upon reduction of the quenching nitro group. |
| Fluorophore Modification | Specific ions or small molecules | Changes in fluorescence intensity or wavelength upon binding of the analyte to a modified scaffold. |
| Targeted Delivery | Specific cellular organelles or proteins | Conjugation of a targeting ligand to the phenolic hydroxyl group. |
Emerging Research Trends and Methodological Advancements in Phenoxy-Phenyl Compound Studies
The study of phenoxy-phenyl compounds, or diaryl ethers, is a dynamic area of chemical research, with ongoing advancements in synthetic methodologies and a growing understanding of their diverse applications.
Recent trends in the synthesis of diaryl ethers have focused on the development of more efficient and sustainable catalytic systems. While classical methods like the Ullmann condensation are still in use, modern approaches often employ palladium- or copper-based catalysts with specifically designed ligands to achieve higher yields, milder reaction conditions, and broader substrate scope. These advancements are crucial for the efficient synthesis of complex diaryl ethers like this compound and its derivatives.
Another emerging trend is the use of computational chemistry to predict the properties and reactivity of diaryl ether compounds. Density functional theory (DFT) calculations, for example, can provide insights into the electronic structure, conformational preferences, and reaction mechanisms of these molecules. Such computational studies can guide the rational design of new diaryl ethers with desired properties for specific applications in medicine, materials science, and beyond. The continued development of these advanced synthetic and computational methods will undoubtedly facilitate further exploration of the rich and varied chemistry of phenoxy-phenyl compounds.
Q & A
Q. What are the established synthetic routes for 3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol, and what reaction conditions are optimal?
Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing effects of the nitro and trifluoromethyl groups to activate the aromatic ring. Key steps include:
- Starting Material : 2-Nitro-4-(trifluoromethyl)phenol (CAS RN 400-99-7) is a common precursor, as its phenol group acts as a nucleophile .
- Coupling Reaction : Reacting with a substituted aryl halide (e.g., 3-chlorophenol derivatives) in the presence of a base (e.g., potassium carbonate) under reflux in polar aprotic solvents like dimethylformamide (DMF) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields high-purity product (mp 93–95°C, as reported for analogous fluorophenols) .
Q. Optimal Conditions :
- Temperature: 80–100°C .
- Solvent: DMF or acetonitrile for enhanced reactivity .
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR are critical for confirming the substitution pattern. The trifluoromethyl group appears as a singlet near δ -60 ppm in <sup>19</sup>F NMR .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 333.24 for related thiophene derivatives) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile byproducts .
- Elemental Analysis : Confirms %C, %H, and %N, with deviations >0.3% indicating impurities .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
Answer: The -CF3 group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the aromatic ring. This effect:
- Activates the Ring : Facilitates attack by nucleophiles (e.g., phenoxide ions) at the ortho and para positions relative to -CF3.
- Stabilizes Transition States : Through inductive effects, lowering activation energy and accelerating reaction rates .
- Regioselectivity : Competitive substitution patterns (e.g., para-nitro vs. ortho-CF3) can arise, requiring DFT calculations to predict dominant pathways .
Experimental Validation : Kinetic studies using Hammett plots (σmeta = +0.43 for -CF3) confirm its electron-withdrawing impact .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Answer: Discrepancies in bioactivity (e.g., enzyme inhibition IC50 values) often stem from:
- Impurity Effects : Trace byproducts (e.g., nitrophenacyl derivatives) may confound assays. Rigorous purification (e.g., preparative HPLC) is essential .
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or temperature alter ligand-receptor binding. Standardized protocols (e.g., NIH Assay Guidance Manual) mitigate this .
- Structural Analogues : Subtle differences (e.g., -OCH3 vs. -NO2 substitution) drastically alter activity. Comparative QSAR modeling identifies critical pharmacophores .
Case Study : A 2023 study found that 3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride exhibited 10-fold higher inhibition of CYP450 isoforms than its non-piperidine analogue, underscoring scaffold-dependent effects .
Q. How can researchers safely handle toxic byproducts generated during synthesis?
Answer:
- Toxic Byproducts : Combustion or decomposition releases HF gas (highly toxic) and nitrogen oxides .
- Mitigation Strategies :
- Engineering Controls : Use fume hoods with HEPA filters and scrubbers to neutralize HF .
- PPE : Acid-resistant gloves (e.g., neoprene), full-face respirators with fluoride cartridges, and flame-retardant lab coats .
- Waste Disposal : Neutralize acidic byproducts with calcium carbonate before disposal .
Q. What computational methods predict the compound’s interactions with biological targets?
Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., 3β-hydroxysteroid dehydrogenase), with the trifluoromethyl group enhancing hydrophobic interactions .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, revealing critical hydrogen bonds with active-site residues .
- ADMET Prediction : SwissADME forecasts logP = 3.2 (high lipophilicity) and CYP2D6 inhibition, guiding toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
